1-(5-Amino-6-chloropyridin-3-YL)ethanone
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Overview
Description
1-(5-Amino-6-chloropyridin-3-YL)ethanone is a chemical compound with the molecular formula C7H7ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-6-chloropyridin-3-YL)ethanone typically involves the chlorination of 5-amino-3-pyridinol followed by acetylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the acetylation step may involve acetic anhydride or acetyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-6-chloropyridin-3-YL)ethanone can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyridines .
Scientific Research Applications
1-(5-Amino-6-chloropyridin-3-YL)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It may be used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(5-Amino-6-chloropyridin-3-YL)ethanone involves its interaction with various molecular targets. In biological systems, it may act as an enzyme inhibitor or receptor ligand, modulating biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-2-chloropyridin-3-yl)ethanone: Similar in structure but with a bromine atom instead of an amino group.
1-(3-Chloropyridin-2-yl)ethanone: Lacks the amino group and has a different substitution pattern on the pyridine ring.
Uniqueness
1-(5-Amino-6-chloropyridin-3-YL)ethanone is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring.
Properties
Molecular Formula |
C7H7ClN2O |
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Molecular Weight |
170.59 g/mol |
IUPAC Name |
1-(5-amino-6-chloropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H7ClN2O/c1-4(11)5-2-6(9)7(8)10-3-5/h2-3H,9H2,1H3 |
InChI Key |
DMGVJKWXRZUBAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(N=C1)Cl)N |
Origin of Product |
United States |
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